molecular formula C6H10N2O2 B6590196 1-ethyl-1,3-diazinane-2,4-dione CAS No. 15533-70-7

1-ethyl-1,3-diazinane-2,4-dione

Cat. No. B6590196
CAS RN: 15533-70-7
M. Wt: 142.2
InChI Key:
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Description

1-Ethyl-1,3-diazinane-2,4-dione, also known as EDD, is an organic compound that has a wide range of applications in scientific research. As a diazinane, EDD is a cyclic compound with a nitrogen atom in the ring and is a derivative of the parent compound 1,3-diazinane. EDD has been studied extensively in the scientific community due to its unique properties and potential applications in the laboratory.

Scientific Research Applications

1-ethyl-1,3-diazinane-2,4-dione has been used in a wide range of scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a component in the synthesis of polymers materials. 1-ethyl-1,3-diazinane-2,4-dione has also been used in the preparation of polyethers, polyesters, and polyamides. Additionally, 1-ethyl-1,3-diazinane-2,4-dione has been used in the synthesis of other organic compounds such as diazines, diols, and dithiols.

Mechanism of Action

The mechanism of action of 1-ethyl-1,3-diazinane-2,4-dione is not yet fully understood, but it is believed to involve the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile, such as a hydroxide ion, to form the desired product. Additionally, 1-ethyl-1,3-diazinane-2,4-dione has been found to act as a Lewis acid, which means it can react with electron-rich molecules to form covalent bonds.
Biochemical and Physiological Effects
1-ethyl-1,3-diazinane-2,4-dione has been studied for its potential biochemical and physiological effects, but the results have been inconclusive. While some studies have suggested that 1-ethyl-1,3-diazinane-2,4-dione could have a role in the regulation of gene expression, others have found no effect. Additionally, 1-ethyl-1,3-diazinane-2,4-dione has been found to have an inhibitory effect on the growth of certain bacteria, but its effects on mammalian cells have not been studied.

Advantages and Limitations for Lab Experiments

1-ethyl-1,3-diazinane-2,4-dione has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. Additionally, 1-ethyl-1,3-diazinane-2,4-dione is a versatile reagent that can be used in a variety of reactions. However, 1-ethyl-1,3-diazinane-2,4-dione also has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

The potential applications of 1-ethyl-1,3-diazinane-2,4-dione in scientific research are vast. 1-ethyl-1,3-diazinane-2,4-dione could be used in the development of new materials, such as polymers, and as a catalyst for organic reactions. Additionally, 1-ethyl-1,3-diazinane-2,4-dione could be used to study the biochemical and physiological effects of compounds, as well as the mechanism of action of compounds. Additionally, 1-ethyl-1,3-diazinane-2,4-dione could be used to develop new methods for the synthesis of compounds, and to study the effects of 1-ethyl-1,3-diazinane-2,4-dione on mammalian cells. Finally, 1-ethyl-1,3-diazinane-2,4-dione could be used to study the regulation of gene expression and the effects of 1-ethyl-1,3-diazinane-2,4-dione on bacteria.

Synthesis Methods

1-ethyl-1,3-diazinane-2,4-dione can be synthesized through the reaction between ethyl nitrite and acetaldehyde in the presence of a base. This reaction is conducted in a polar solvent, such as dimethyl sulfoxide, and is catalyzed by a base such as sodium hydroxide. The reaction is exothermic and yields a product with a yield of up to 93%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-1,3-diazinane-2,4-dione involves the reaction of ethyl glycinate with phosgene followed by cyclization with ammonia.", "Starting Materials": [ "Ethyl glycinate", "Phosgene", "Ammonia" ], "Reaction": [ "Ethyl glycinate is reacted with phosgene to form ethyl chloroformate.", "Ethyl chloroformate is then reacted with ammonia to form 1-ethyl-1,3-diazinane-2,4-dione through cyclization." ] }

CAS RN

15533-70-7

Product Name

1-ethyl-1,3-diazinane-2,4-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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